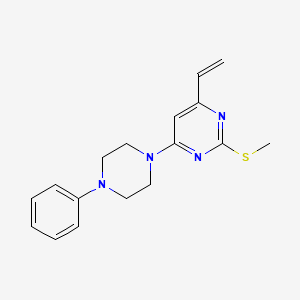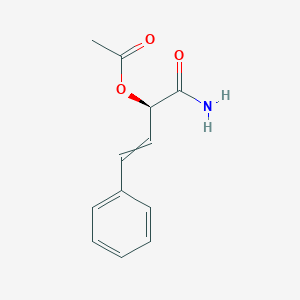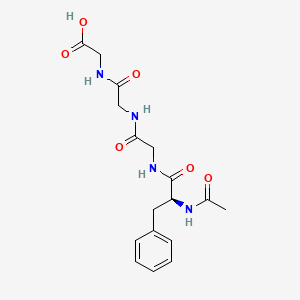
Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)silane is a chemical compound that features a silicon atom bonded to a triphenyl group and a 3,3,3-trifluoroprop-1-yn-1-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)silane typically involves the reaction of triphenylsilane with a trifluoropropynylating agent under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where triphenylsilane reacts with 3,3,3-trifluoroprop-1-yn-1-yl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
化学反応の分析
Types of Reactions
Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The trifluoropropynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as organolithium or Grignard reagents are commonly employed.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Alkenyl or alkyl silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
科学的研究の応用
Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)silane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of fluorinated organic compounds and materials.
Biology: Investigated for its potential use in the development of bioactive molecules.
Medicine: Explored for its role in drug discovery and development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)silane involves its ability to participate in various chemical reactions due to the presence of the trifluoropropynyl group. This group imparts unique electronic properties to the compound, making it a versatile intermediate in organic synthesis. The silicon atom provides stability and facilitates the formation of various derivatives .
類似化合物との比較
Similar Compounds
Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane: Similar structure but with ethoxy groups instead of phenyl groups.
1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene: Contains a similar trifluoropropyl group but bonded to a benzene ring instead of a silicon atom.
Uniqueness
Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)silane is unique due to the combination of the triphenylsilane core and the trifluoropropynyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound in various synthetic applications .
特性
CAS番号 |
594864-84-3 |
|---|---|
分子式 |
C21H15F3Si |
分子量 |
352.4 g/mol |
IUPAC名 |
triphenyl(3,3,3-trifluoroprop-1-ynyl)silane |
InChI |
InChI=1S/C21H15F3Si/c22-21(23,24)16-17-25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H |
InChIキー |
ZYNDKJCURLQVDT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Si](C#CC(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Fluoro[tris(trifluoromethyl)]silane](/img/structure/B14212445.png)


![5-(2,5-dimethylfuran-3-yl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14212461.png)
![4-Piperidinol, 1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14212462.png)








